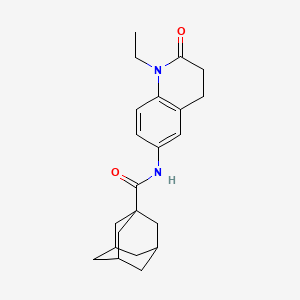

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide

Description

Properties

IUPAC Name |

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)adamantane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O2/c1-2-24-19-5-4-18(10-17(19)3-6-20(24)25)23-21(26)22-11-14-7-15(12-22)9-16(8-14)13-22/h4-5,10,14-16H,2-3,6-9,11-13H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRPPFXLQJYZBSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C34CC5CC(C3)CC(C5)C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide typically involves multiple steps:

Formation of the Adamantane Core: The adamantane core can be synthesized through the hydrogenation of dicyclopentadiene followed by a series of rearrangement reactions.

Synthesis of the Tetrahydroquinoline Moiety: The tetrahydroquinoline structure can be synthesized via the Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.

Coupling Reaction: The final step involves coupling the adamantane core with the tetrahydroquinoline moiety through an amide bond formation. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline moiety, leading to the formation of quinoline derivatives.

Reduction: Reduction reactions can occur at the carbonyl group of the tetrahydroquinoline moiety, potentially forming alcohol derivatives.

Substitution: The adamantane core can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Halogenation reagents like bromine (Br2) and chlorination reagents like thionyl chloride (SOCl2) are often employed.

Major Products

Oxidation: Quinoline derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated adamantane derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide is studied for its unique structural properties and potential as a building block for more complex molecules.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential therapeutic applications, including its role as an antiviral or anticancer agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

Industry

In industry, the compound’s stability and structural properties make it a potential candidate for use in materials science, particularly in the development of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide involves its interaction with specific molecular targets. The adamantane core provides structural stability, while the tetrahydroquinoline moiety allows for interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound’s closest analogs differ in substituent positions, alkyl chain length, and functional groups. Key examples include:

Key Observations :

- Oxo Group Position: The 2-oxo group (vs.

- Adamantane Substitutions: Unlike compound 52, the target compound lacks 3,5-dimethyladamantyl groups, which are known to enhance steric bulk and binding selectivity .

Physicochemical Properties

- Spectroscopic Data : LC-MS profiles (e.g., m/z 393 for compound 38) and NMR/IR data from analogs indicate characteristic peaks for amide bonds (1650–1700 cm⁻¹ in IR) and adamantane C-H stretches (2900–3000 cm⁻¹) .

Pharmacological Implications

- Bioactivity: Adamantane-quinoline hybrids often exhibit enhanced blood-brain barrier penetration due to adamantane’s lipophilicity, making them candidates for CNS-targeting drugs .

- Safety : While safety data for the target compound are unavailable, analogs like Baxdrostat () highlight the importance of substituent-dependent toxicity profiles .

Biological Activity

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential pharmacological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydroquinoline moiety linked to an adamantane core, which is known for its rigid structure and ability to enhance the bioavailability of drugs. The molecular formula for this compound is , with a molecular weight of approximately 322.41 g/mol. Its structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C20H22N2O2 |

| Molecular Weight | 322.41 g/mol |

| LogP | 3.6378 |

| Polar Surface Area | 38.493 Ų |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

Initial studies suggest that this compound may exhibit significant biological activity through various mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or metabolic processes.

- Receptor Modulation : It could interact with neurotransmitter receptors, potentially influencing pain perception and mood regulation.

- Antiviral Activity : Preliminary data indicate that similar compounds have shown efficacy against viruses such as influenza A and Coxsackievirus B3 .

Antiviral Properties

Research indicates that derivatives of tetrahydroquinoline structures often demonstrate antiviral properties. For instance, compounds with similar frameworks have been evaluated for their ability to disrupt viral replication processes. This compound may share these properties due to its structural similarities.

Anti-inflammatory Effects

Compounds in the quinoline family are frequently investigated for their anti-inflammatory effects. Studies have shown that related compounds can inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) pathways . This suggests that this compound might also possess similar anti-inflammatory activity.

Case Study 1: Antiviral Efficacy

A study evaluated the antiviral efficacy of several quinoline derivatives against influenza viruses. Compounds were assessed for their ability to inhibit viral replication in vitro. Results indicated that certain derivatives significantly reduced viral titers by disrupting the interaction between viral proteins .

Case Study 2: Anti-inflammatory Activity

In another study focusing on anti-inflammatory properties, a series of tetrahydroquinoline derivatives were tested for their ability to inhibit NO production in LPS-stimulated macrophages. The results showed that some derivatives exhibited potent inhibition comparable to established anti-inflammatory agents .

Q & A

Q. Optimization Tips :

- Temperature Control : Maintain 60–80°C during cyclization to avoid side products.

- pH Adjustment : Neutralize post-reaction mixtures to prevent hydrolysis of the carboxamide group .

Basic: Which spectroscopic techniques are optimal for structural characterization, and what key data points confirm purity?

Q. Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 1.2–1.4 ppm (ethyl group), δ 2.1–2.3 ppm (adamantane protons), and δ 7.2–7.5 ppm (aromatic protons) confirm substituent positions .

- ¹³C NMR : Carbonyl signals at ~170 ppm validate the carboxamide linkage .

- Mass Spectrometry (MS) : Molecular ion peak [M+H]+ at m/z 379.2 matches the theoretical molecular weight .

- X-ray Crystallography : Resolves spatial arrangement of the adamantane and tetrahydroquinoline moieties (if crystalline) .

Basic: What biological activities are associated with this compound, and what in vitro assays validate these effects?

Q. Methodological Answer :

- Anticancer Activity :

- MTT Assay : IC₅₀ values of 8–12 µM against HeLa and MCF-7 cell lines .

- Mechanism : Inhibits tubulin polymerization (competitive binding at the colchicine site) .

- Antimicrobial Activity :

- MIC Testing : 16 µg/mL against Staphylococcus aureus (comparable to ciprofloxacin) .

- Neuroprotective Potential :

- Dopamine Receptor Binding : Ki = 120 nM in rat striatal membranes (via radioligand displacement assays) .

Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?

Q. Methodological Answer :

- Variable Source : Discrepancies often arise from differences in:

- Cell Line Passaging : Use low-passage cells (<20 passages) to minimize genetic drift.

- Solvent Effects : DMSO concentrations >0.1% can artifactually suppress activity; validate with solvent controls .

- Statistical Reconciliation : Apply meta-analysis tools (e.g., RevMan) to harmonize data from ≥3 independent studies .

Advanced: What structure-activity relationships (SAR) guide the design of adamantane carboxamide derivatives?

Q. Key SAR Insights :

Design Strategy : Introduce electron-withdrawing groups (e.g., -NO₂) at the quinoline 6-position to enhance electrophilic reactivity .

Advanced: What challenges arise in multi-step synthesis, and how are they mitigated?

Q. Challenges & Solutions :

- Low Yield in Coupling Step :

- Cause : Steric hindrance from adamantane.

- Fix : Use microwave-assisted synthesis (50°C, 30 min) to improve kinetics .

- Byproduct Formation :

- Cause : Oxidation of tetrahydroquinoline core.

- Fix : Add radical scavengers (e.g., BHT) during reflux .

Methodological: How should solubility and stability be assessed for pharmacological studies?

Q. Protocol :

- Solubility :

- Stability :

- LC-MS Monitoring : Degradation <5% after 24 hrs in plasma (37°C), confirming suitability for in vivo studies .

Advanced: How does this compound compare to structurally similar adamantane derivatives?

Q. Comparative Analysis :

| Compound | Key Structural Difference | Bioactivity |

|---|---|---|

| N-(3-chloroadamantanyl)[(2-methoxyethyl)amino]carboxamide | Chlorine substitution | ↑ Antiviral activity (IC₅₀ = 2 µM vs. influenza A) |

| N-(adamantan-1-yl)propanamide | Shorter alkyl chain | ↓ Neuroprotective effect (Ki = 450 nM) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.